4-(4-Iodophenyl)-3-thiosemicarbazide
Overview
Description
4-(4-Iodophenyl)-3-thiosemicarbazide is a useful research compound. Its molecular formula is C7H8IN3S and its molecular weight is 293.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
4-(4-Iodophenyl)-3-thiosemicarbazide shows promise in cancer research. A study by Kozyra et al. (2022) synthesized thiosemicarbazide derivatives, including this compound, as potential anticancer agents. These compounds were evaluated for cytotoxicity against melanoma cells and normal fibroblasts, demonstrating selective toxicity to cancer cells. The study also explored the downregulation of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in pyrimidine synthesis, which is a potential therapeutic target in cancer due to the rapid proliferation of cancer cells (Kozyra et al., 2022).
Antimicrobial Activity
Thiosemicarbazides, including this compound derivatives, have shown effectiveness in antimicrobial applications. Sardari et al. (2017) reported the synthesis of thiosemicarbazide derivatives and their high anti-mycobacterial activity, indicating potential use in combating tuberculosis (Sardari et al., 2017).
Inhibition of Indolamine-2,3-Dioxygenase (IDO)
Thiosemicarbazide derivatives, like this compound, are also studied for their inhibition of IDO, an enzyme relevant in anticancer immunotherapy. Serra et al. (2014) found that certain phenylthiosemicarbazide derivatives exhibit potent IDO inhibitory activity, suggesting their potential in cancer treatment (Serra et al., 2014).
Corrosion Inhibition
In the field of materials science, thiosemicarbazide derivatives have been researched for their role in corrosion inhibition. Ebenso et al. (2010) investigated thiosemicarbazides as corrosion inhibitors for mild steel in acidic solutions, revealing their efficiency and effectiveness in this application (Ebenso et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-amino-3-(4-iodophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSJNFXUPWXVKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374768 | |
Record name | 4-(4-Iodophenyl)-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41401-36-9 | |
Record name | 4-(4-Iodophenyl)-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41401-36-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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